N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide
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Description
N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1604557 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Opioid Kappa Agonists Research : This compound has been studied for its potential as an opioid kappa agonist. Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of this compound, and evaluated their biological activity as opioid kappa agonists. They found compounds with potent naloxone-reversible analgesic effects in a mouse abdominal constriction model (Barlow et al., 1991).
Antimicrobial Activity : The compound's antimicrobial properties were also explored. A study by Altalbawy (2013) synthesized novel compounds, including derivatives of N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide, and evaluated their antimicrobial effectiveness (Altalbawy, 2013).
Conformational Analysis in Drug Development : The conformational analysis of similar compounds has been crucial in drug development, especially for identifying potent opioid kappa agonists. Costello et al. (1991) conducted such an analysis and identified compounds with significant analgesic effects (Costello et al., 1991).
Kappa-Opioid Receptor Antagonists : Grimwood et al. (2011) worked on a novel κ-opioid receptor antagonist, which shows the potential of related compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Synthetic Methodology and Enantioselective Synthesis : Wu et al. (1996) presented an enantioselective synthesis method for related compounds, indicating their importance in pharmaceutical synthesis (Wu et al., 1996).
Spectroscopic and Quantum Mechanical Studies : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on related benzothiazolinone acetamide analogs, emphasizing the importance of these analyses in understanding the chemical properties and potential applications of such compounds (Mary et al., 2020).
Properties
IUPAC Name |
N-[(3S,4R)-1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-propylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-6-15-11-23(13-19(15)22-14(2)24)12-16-9-10-20(25-16)17-7-4-5-8-18(17)21/h4-5,7-10,15,19H,3,6,11-13H2,1-2H3,(H,22,24)/t15-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUYBMXXHZHSOE-DNVCBOLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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